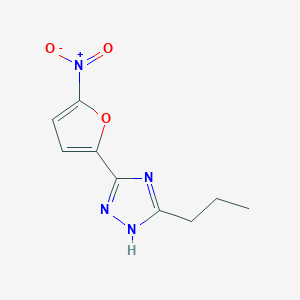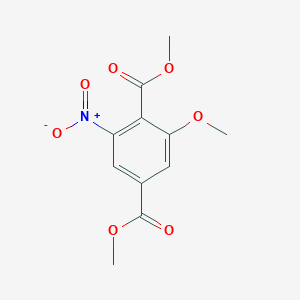
Dimethyl 2-methoxy-6-nitroterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-methoxy-6-nitroterephthalate is an organic compound with the molecular formula C11H11NO7 and a molecular weight of 269.21 g/mol. It is a useful research chemical known for its applications in various scientific fields.
Métodos De Preparación
Dimethyl 2-methoxy-6-nitroterephthalate can be synthesized through several methods. One common method involves the esterification of terephthalic acid with methanol, followed by nitration and methoxylation . The reaction conditions typically involve the use of catalysts such as cobalt and manganese during the oxidation process . Industrial production methods often involve multi-step processes that include both oxidation and esterification steps .
Análisis De Reacciones Químicas
Dimethyl 2-methoxy-6-nitroterephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 2-methoxy-6-nitroterephthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-methoxy-6-nitroterephthalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Dimethyl 2-methoxy-6-nitroterephthalate can be compared with other similar compounds such as:
Dimethyl terephthalate: This compound lacks the nitro and methoxy groups, making it less reactive in certain chemical reactions.
Dimethyl 2-nitroterephthalate: This compound lacks the methoxy group, which affects its reactivity and applications.
The presence of both the nitro and methoxy groups in this compound makes it unique and versatile for various scientific applications.
Propiedades
Fórmula molecular |
C11H11NO7 |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
dimethyl 2-methoxy-6-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H11NO7/c1-17-8-5-6(10(13)18-2)4-7(12(15)16)9(8)11(14)19-3/h4-5H,1-3H3 |
Clave InChI |
JWHQHQADRATZSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C(=O)OC)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



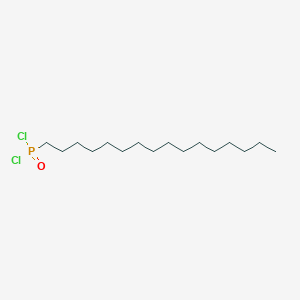
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)


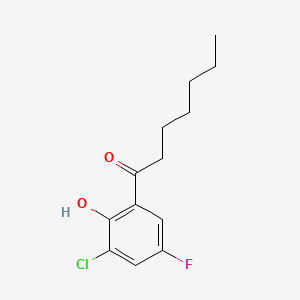
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
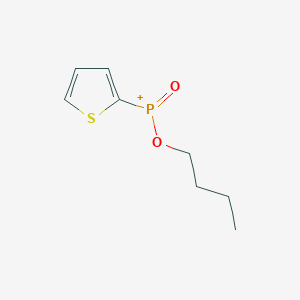


![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
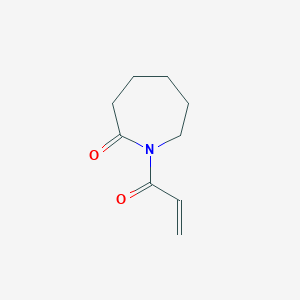
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
